Catalytic Performance in Copper-Catalyzed Oxidative Coupling of 2,6-Dimethylphenol (DMP)
In the copper-catalyzed oxidative coupling of 2,6-dimethylphenol (DMP), the reaction rate is significantly influenced by the electronic nature of the 4,4'-disubstituted 2,2'-bipyridine ligand. 4,4'-dinitro-2,2'-bipyridine (dNO2bpy) and 4,4'-dichloro-2,2'-bipyridine (dClbpy), both with electron-withdrawing groups, show a decreased overall reaction rate compared to the unsubstituted bipyridine (bpy), despite theoretically enhancing the electrophilicity of the copper(II) center [1]. This counterintuitive result is attributed to the stabilization of the copper(I) species by the electron-withdrawing ligands, which retards the reoxidation step to Cu(II) [1].
| Evidence Dimension | Relative catalytic activity for DMP oxidative coupling |
|---|---|
| Target Compound Data | Activity lower than bpy; rate decrease attributed to Cu(I) stabilization |
| Comparator Or Baseline | bpy: highest activity; dMebpy (4,4'-dimethyl-2,2'-bipyridine): decreased activity vs bpy |
| Quantified Difference | Exact rate constants not reported in abstract; qualitative order: bpy > dMebpy ≈ dMeObpy > dClbpy ≈ dNO2bpy |
| Conditions | Cu(NO3)2 catalyst, oxidative coupling of 2,6-dimethylphenol |
Why This Matters
This data shows that using 4,4'-dinitro-2,2'-bipyridine instead of unsubstituted bpy or electron-donating analogs leads to a predictable, albeit counterintuitive, change in catalytic activity, enabling fine-tuning of reaction selectivity in oxidative polymerization processes.
- [1] van der Made, A. W., Smeets, T. M., Nolte, R. J. M., & Drenth, W. (2001). The electronic effect of 4,4′-disubstituted 2,2′-bipyridine ligands on the copper-catalysed oxidative coupling of 2,6-dimethylphenol. Journal of Molecular Catalysis A: Chemical, 175(1-2), 3-15. View Source
